molecular formula C8H15N3O2S2 B7560750 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

Katalognummer B7560750
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: YWXPWXXQJKVIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, also known as BCT-197, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-197 is a sulfonamide derivative that has shown promising results in various preclinical studies, suggesting its potential use in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors and is involved in tumor growth and metastasis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has also been shown to inhibit the activity of sodium-hydrogen exchanger-1 (NHE-1), a protein that is involved in the regulation of intracellular pH and cell volume. Inhibition of NHE-1 has been shown to reduce inflammation and improve cardiac function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit cardiac fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its ability to inhibit the activity of CAIX, which is overexpressed in various tumors. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide a potential therapeutic agent for the treatment of cancer. Another advantage of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its ability to inhibit the activity of NHE-1, which is involved in the regulation of intracellular pH and cell volume. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide a potential therapeutic agent for the treatment of inflammation and cardiovascular diseases. However, one of the limitations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide is its poor solubility in water, which can affect its bioavailability and limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide. One direction is to further investigate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide and its potential use in the treatment of other diseases. Another direction is to develop more efficient synthesis methods for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide to improve its bioavailability and reduce its cost. Additionally, future research can focus on developing novel formulations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide that can improve its solubility and bioavailability. Finally, clinical trials can be conducted to evaluate the safety and efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide in humans.

Synthesemethoden

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been extensively studied in various preclinical models, including cancer, inflammation, and cardiovascular diseases. In cancer, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancer. In inflammation, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular diseases, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide has been shown to improve cardiac function and reduce myocardial infarction size, suggesting its potential use in the treatment of heart failure.

Eigenschaften

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S2/c1-5-15(12,13)11-7-10-9-6(14-7)8(2,3)4/h5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPWXXQJKVIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=NN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.